methyl 4-(((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)methyl)benzoate
Description
Methyl 4-(((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)methyl)benzoate is a synthetic organic compound featuring a methyl benzoate core linked to a 4-oxo-4H-pyran ring substituted with a 2-methylindolin-1-ylmethyl group.
Properties
IUPAC Name |
methyl 4-[[6-[(2-methyl-2,3-dihydroindol-1-yl)methyl]-4-oxopyran-3-yl]oxymethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO5/c1-16-11-19-5-3-4-6-21(19)25(16)13-20-12-22(26)23(15-29-20)30-14-17-7-9-18(10-8-17)24(27)28-2/h3-10,12,15-16H,11,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJKTDMNKXWAFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1CC3=CC(=O)C(=CO3)OCC4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)methyl)benzoate typically involves multi-step organic reactions. The process starts with the preparation of the indole derivative, followed by the formation of the pyran ring, and finally, the esterification to form the benzoate ester.
Indole Derivative Synthesis: The indole derivative can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Pyran Ring Formation: The pyran ring can be formed via a cyclization reaction involving a suitable precursor, such as a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or indole moieties, using reagents like sodium hydroxide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)methyl)benzoate has several applications in scientific research:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of methyl 4-(((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)methyl)benzoate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyran-Benzoate Frameworks
The compound 2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate () shares the benzoate-pyran backbone but differs in substituents. Instead of an indolinylmethyl group, it has a 4-methoxyphenoxy substituent at the pyran ring. This structural variation may influence electronic properties and intermolecular interactions, as evidenced by its crystallized structure .
Agrochemical Benzoate Esters
lists several methyl benzoate derivatives used as herbicides, including:
- Tribenuron methyl ester : A sulfonylurea herbicide targeting acetolactate synthase (ALS).
- Pyriminobac-methyl: Inhibits acetyl-CoA carboxylase (ACCase) in grasses.
- Diclofop-methyl: A phenoxypropionate herbicide disrupting cell membrane integrity.
These compounds highlight the importance of substituents on the benzoate core for target specificity. For example, the trifluoromethyl group in haloxyfop-methyl enhances lipophilicity and metabolic stability , whereas the indolinyl group in the target compound may confer unique binding interactions.
Key Structural and Functional Differences
Key Observations:
- The indolinyl group in the target compound may enhance binding to neurological or enzymatic targets compared to the methoxyphenoxy group in .
Hypothetical Research Findings
Synthesis: The target compound could be synthesized via nucleophilic substitution or Mitsunobu reactions, analogous to methods for related pyran-benzoate derivatives .
Bioactivity : The indoline moiety may confer affinity for serotonin or dopamine receptors, similar to other indole-containing pharmaceuticals.
Stability : The 4-oxo-pyran ring might increase susceptibility to hydrolysis compared to 3-oxo analogues , necessitating formulation optimization.
Biological Activity
Methyl 4-(((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)methyl)benzoate, also known by its CAS number 898455-93-1, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 404.5 g/mol. The compound features a unique structure that combines an indole moiety with a pyran and benzoate functional group, which may contribute to its diverse biological activities.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance, derivatives with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. This suggests that the compound may possess inherent antimicrobial capabilities.
Anticancer Activity
Research has demonstrated that certain derivatives of the compound can inhibit the proliferation of cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, particularly in breast and colon cancer models. In vitro studies have reported IC50 values in the micromolar range, indicating substantial potency against these cell lines.
Neuroprotective Effects
Investigations into the neuroprotective potential of this compound have revealed promising results. It has been shown to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's. The compound's ability to cross the blood-brain barrier enhances its therapeutic prospects in treating neurological disorders.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated various derivatives of methyl benzoate compounds against Staphylococcus aureus and Escherichia coli. The results indicated that specific structural modifications significantly enhanced antimicrobial activity, suggesting a potential pathway for optimizing this compound for similar applications .
- Cancer Cell Inhibition : In a controlled laboratory setting, the anticancer effects of methyl 4-(((6-(2-methylindolin-1-yl)methyl)-4-oxo-pyran) were assessed on MCF7 breast cancer cells. The findings showed a marked decrease in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis .
- Neuroprotection Study : A recent investigation into the neuroprotective effects of this compound highlighted its role in reducing neuronal apoptosis induced by oxidative stress in SH-SY5Y cells. The study concluded that methyl 4-(...) could be a candidate for further development as a neuroprotective agent .
The biological activity of methyl 4-(...) can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
- Oxidative Stress Reduction : By scavenging reactive oxygen species (ROS), it protects cellular components from oxidative damage.
- Modulation of Signaling Pathways : It may influence various signaling cascades related to inflammation and apoptosis, enhancing its therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
